6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)isoindigo
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Overview
Description
Preparation Methods
The synthesis of 6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo involves several steps. The starting materials typically include isoindigo derivatives and brominating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the bromination process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include brominating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo involves its interaction with specific molecular targets and pathways. The bromine atoms and the isoindigo core play crucial roles in its chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo can be compared with other isoindigo derivatives and brominated organic compounds. Similar compounds include:
- 6,6’-Dibromo-1,1’-bis(2-octyldodecyl)isoindigo
- 6,6’-Dibromo-1,1’-bis(2-hexylundecyl)isoindigo
- 6,6’-Dibromo-1,1’-bis(2-hexyldecyl)isoindigo
These compounds share similar structural features but differ in the length and branching of the alkyl chains. The unique properties of 6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo, such as its specific alkyl chain length, contribute to its distinct chemical and biological activities .
Properties
IUPAC Name |
(3E)-6-bromo-3-[6-bromo-1-(2-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(2-decyltetradecyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-27-31-35-39-43-53(41-37-33-29-23-19-15-11-7-3)51-67-59-49-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)50-60(58)68(64(62)70)52-54(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-50,53-54H,5-44,51-52H2,1-4H3/b62-61+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMMSQLECORHND-AIDPXTNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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